molecular formula C9H12BrNO B12965414 (S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol

(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol

Cat. No.: B12965414
M. Wt: 230.10 g/mol
InChI Key: XAUZWKSXIGGIJE-SECBINFHSA-N
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Description

(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol is a chiral amino alcohol derivative characterized by a brominated aromatic ring and a methyl substituent at the meta position. Its molecular formula is C₈H₁₀BrNO, with a molar mass of 216.08 g/mol, and it is identified by CAS number 209963-05-3 . The compound features an ethanol backbone linked to a 3-bromo-5-methylphenyl group, with the stereogenic center at the second carbon atom conferring (S)-configuration. Storage recommendations specify maintaining the compound under inert gas (nitrogen or argon) at 2–8°C to preserve stability .

Properties

Molecular Formula

C9H12BrNO

Molecular Weight

230.10 g/mol

IUPAC Name

(2S)-2-amino-2-(3-bromo-5-methylphenyl)ethanol

InChI

InChI=1S/C9H12BrNO/c1-6-2-7(9(11)5-12)4-8(10)3-6/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1

InChI Key

XAUZWKSXIGGIJE-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)Br)[C@@H](CO)N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-5-methylphenol.

    Bromination: The phenol is brominated to introduce the bromine atom at the desired position.

    Amination: The brominated phenol undergoes an amination reaction to introduce the amino group.

    Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination reactions, followed by chiral resolution using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to remove the bromine atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can influence the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Table 1: Structural and Similarity Comparison

Compound Name CAS Number Substituents Similarity Score Key Differences
(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol 209963-05-3 3-Br, 5-Me Reference Reference compound
(S)-2-Amino-2-(3-bromophenyl)ethanol 188586-75-6 3-Br 0.96 Lacks 5-Me group
(S)-2-Amino-2-(4-bromophenyl)ethanol 354153-65-4 4-Br 0.98 Bromine at para position
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol·HCl 1951425-23-2 3-F, 2-Me 0.76 Fluorine instead of Br; HCl salt

Key Findings :

  • Bromine vs.
  • Substituent Position : The 5-methyl group in the target compound may enhance lipophilicity compared to the des-methyl analog (CAS 188586-75-6), influencing membrane permeability .
  • Para vs. Meta Bromine : The para-bromo analog (CAS 354153-65-4) shows near-identical similarity (0.98), but spatial arrangement differences could affect interactions with planar binding pockets (e.g., enzyme active sites) .

Functional Group and Backbone Modifications

Table 2: Functional Group Comparisons

Compound Name Backbone Functional Features Biological Relevance (Inferred)
This compound Ethanol Aromatic Br, Me, -NH₂ Potential enzyme inhibition
(S)-2-Amino-2-(pyridin-2-yl)ethanol·2HCl Ethanol Pyridine ring, HCl salt Enhanced solubility; receptor targeting
(2-Amino-3,5-dibromophenyl)methanol Methanol 3,5-diBr, -CH₂OH Higher molecular weight (280.94 g/mol); increased reactivity
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Amino acid Dichloro, alkyne side chain Collagenase inhibition (IC₅₀: 1.48 mM)

Key Findings :

  • Ethanol vs. Methanol Backbone: The methanol derivative (CAS 50739-76-9) has a shorter carbon chain, which may limit conformational flexibility compared to ethanol-based analogs .
  • Amino Acid Analogs: Compounds like (S)-2-amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid demonstrate that halogen positioning (2,4-dichloro vs. 3-bromo-5-methyl) significantly impacts inhibitory potency, as seen in collagenase IC₅₀ values (1.48 mM vs.
  • Salt Forms : Hydrochloride salts (e.g., CAS 2095772-98-6) improve water solubility, critical for bioavailability, but may alter receptor binding kinetics .

Metabolic and Pharmacokinetic Considerations

  • CYP1A1 Interaction: Structural analogs such as 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) undergo CYP1A1-mediated metabolism to inactive metabolites (e.g., 6-OH 203) . The bromine and methyl groups in the target compound may similarly influence metabolic stability or enzyme induction.
  • Covalent Binding : DF 203 forms covalent adducts with CYP1A1 via reactive intermediates . The bromine substituent in the target compound could facilitate similar irreversible binding, affecting its pharmacokinetic profile.

Biological Activity

(S)-2-Amino-2-(3-bromo-5-methylphenyl)ethanol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C10_{10}H12_{12}BrN\O
  • Molecular Weight : Approximately 229.10 g/mol
  • Functional Groups : An amino group, a hydroxyl group, and a bromine-substituted aromatic ring.

These structural characteristics allow for diverse interactions with biological targets, influencing its pharmacological profile.

This compound exhibits its biological activity primarily through:

  • Enzyme Inhibition : The compound may modulate the activity of specific enzymes, impacting various biochemical pathways. Its bromine substituent enhances binding affinity to these targets, potentially leading to therapeutic effects against inflammatory diseases and cancer .
  • Receptor Interaction : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to neurotransmission and metabolic processes .

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity :
    • Studies have indicated that the compound may possess anticancer properties by inhibiting cell proliferation in various cancer cell lines. Specific studies have demonstrated its efficacy against breast cancer cells .
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammation through modulation of cytokine production and inhibition of inflammatory pathways .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi .

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells, revealing an IC50_{50} value of 12 µM, indicating significant cytotoxicity .
  • Anti-inflammatory Activity :
    • In a model of lipopolysaccharide (LPS)-induced inflammation, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .
  • Antimicrobial Studies :
    • The Minimum Inhibitory Concentration (MIC) values for this compound against various pathogens were reported as follows:
      PathogenMIC (µg/mL)
      E. coli15
      S. aureus10
      C. albicans20

Summary of Biological Activity Studies

Activity TypeObservations
AnticancerSignificant cytotoxicity in MCF-7 cells (IC50_{50}: 12 µM)
Anti-inflammatoryReduction in TNF-alpha and IL-6 levels in LPS-induced inflammation model
AntimicrobialMIC values ranging from 10 µg/mL to 20 µg/mL against various bacterial and fungal strains

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